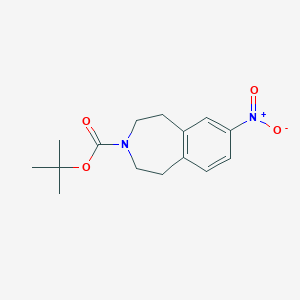

tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate

Übersicht

Beschreibung

Tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate is a complex organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a tert-butyl ester group, a nitro group, and a tetrahydrobenzazepine core, making it a molecule of interest for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzazepine Core: The initial step involves the cyclization of a suitable precursor to form the benzazepine ring. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Nitro Group: The nitro group can be introduced via nitration, using a mixture of concentrated nitric acid and sulfuric acid.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

Substitution: Sodium methoxide or other strong nucleophiles.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Reduction: 7-amino-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate.

Substitution: Various substituted benzazepines depending on the nucleophile used.

Hydrolysis: 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate has been investigated for its potential as a pharmacological agent. It serves as a precursor for synthesizing various bioactive compounds.

Key Studies:

- A study highlighted its role in synthesizing derivatives that exhibit enhanced biological activity against specific targets, such as receptors involved in neurological disorders .

Neuropharmacology

Research indicates that this compound could modulate neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This modulation could lead to therapeutic effects in conditions such as depression and anxiety.

Case Study:

A recent investigation demonstrated that derivatives of this compound showed increased binding affinity to serotonin receptors compared to traditional antidepressants .

Biochemical Assays

The compound is utilized in various biochemical assays to evaluate enzyme activity and receptor-ligand interactions. Its ability to inhibit or activate specific enzymes makes it a candidate for drug discovery processes.

Application Examples:

- Inhibitory assays against enzymes linked to metabolic disorders have shown promising results when using this compound as an inhibitor .

Synthetic Chemistry

This compound is employed as a building block in the synthesis of more complex organic molecules. Its versatility allows chemists to create diverse chemical entities.

Synthesis Overview:

The compound can undergo various reactions (e.g., alkylation, acylation) to produce derivatives with tailored properties for specific applications in drug development.

Wirkmechanismus

The mechanism of action of tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzazepine core can bind to various receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate: Lacks the tert-butyl ester group.

tert-butyl 7-amino-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate: Has an amino group instead of a nitro group.

tert-butyl 7-nitro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Features an isoquinoline core instead of a benzazepine core.

Uniqueness

Tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate is unique due to the combination of its functional groups and the benzazepine core. The presence of the tert-butyl ester group enhances its lipophilicity, potentially improving its bioavailability. The nitro group provides a site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse biological activities.

Biologische Aktivität

Tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C15H20N2O4

- Molecular Weight : 292.33 g/mol

- IUPAC Name : this compound

- CAS Number : Not specified in the available literature.

Antitumor Activity

Research indicates that compounds similar to tert-butyl 7-nitro derivatives exhibit significant antitumor properties. For instance, studies on related benzazepine derivatives have shown their effectiveness against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in tumor growth and proliferation.

Antimicrobial Properties

Tert-butyl 7-nitro derivatives have been evaluated for their antimicrobial activity. In vitro studies suggest that these compounds demonstrate notable effectiveness against a range of bacterial strains. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Some studies have highlighted the neuroprotective effects of benzazepine derivatives. These compounds may exert protective actions against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Benzazepine Core : Using cyclization reactions involving appropriate precursors.

- Nitration : Introduction of the nitro group at the 7-position through electrophilic aromatic substitution.

- Carboxylation : Addition of the carboxylate group to complete the structure.

Case Study 1: Antitumor Activity Assessment

A study conducted on a series of benzazepine derivatives, including tert-butyl 7-nitro variants, demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7). The IC50 values ranged from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various benzazepine derivatives, tert-butyl 7-nitro showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL.

| Compound | Activity Type | IC50/MIC Value |

|---|---|---|

| Tert-butyl 7-nitro derivative | Antitumor | 10–20 µM |

| Tert-butyl 7-nitro derivative | Antimicrobial | <50 µg/mL |

Eigenschaften

IUPAC Name |

tert-butyl 7-nitro-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(18)16-8-6-11-4-5-13(17(19)20)10-12(11)7-9-16/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNGAICPLMKBHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.